2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound with the molecular formula C24H27N3O2S and a molecular weight of 421.55508 g/mol . This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves multiple steps. One common synthetic route includes the reaction of cyclohexylmethylamine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the acylation of the thiazolidine ring with phenylacetyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent amines and acids.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide can be compared with other thiazolidine derivatives, such as:
2-(phenylimino)-1,3-thiazolidin-4-one: This compound has a similar thiazolidine ring structure but lacks the cyclohexylmethyl and phenylacetamide groups.
2-(benzylidene)-1,3-thiazolidin-4-one: This derivative has a benzylidene group instead of the cyclohexylmethyl group.
2-(4-methylphenylimino)-1,3-thiazolidin-4-one: This compound has a methyl-substituted phenyl group instead of the phenylacetamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H27N3O2S |
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Molecular Weight |
421.6g/mol |
IUPAC Name |
2-[3-(cyclohexylmethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H27N3O2S/c28-22(25-19-12-6-2-7-13-19)16-21-23(29)27(17-18-10-4-1-5-11-18)24(30-21)26-20-14-8-3-9-15-20/h2-3,6-9,12-15,18,21H,1,4-5,10-11,16-17H2,(H,25,28) |
InChI Key |
LIRJJZOYAFEBNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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